N-cyclopropyl-5-(methylsulfamoyl)-N-[(4-propan-2-ylphenyl)methyl]furan-3-carboxamide
Description
N-cyclopropyl-5-(methylsulfamoyl)-N-[(4-propan-2-ylphenyl)methyl]furan-3-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
N-cyclopropyl-5-(methylsulfamoyl)-N-[(4-propan-2-ylphenyl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-13(2)15-6-4-14(5-7-15)11-21(17-8-9-17)19(22)16-10-18(25-12-16)26(23,24)20-3/h4-7,10,12-13,17,20H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKIUKYYYZUTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CC2)C(=O)C3=COC(=C3)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-(methylsulfamoyl)-N-[(4-propan-2-ylphenyl)methyl]furan-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the furan ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the carboxamide group: This step often involves the reaction of the furan derivative with an amine under appropriate conditions.
Attachment of the cyclopropyl group: This can be done through a cyclopropanation reaction.
Introduction of the methylsulfamoyl group: This step might involve the reaction of the intermediate with a sulfonamide reagent.
Attachment of the propan-2-ylphenyl group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-(methylsulfamoyl)-N-[(4-propan-2-ylphenyl)methyl]furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the formation of reduced derivatives.
Substitution: This can involve the replacement of one functional group with another.
Hydrolysis: This can lead to the breakdown of the compound into smaller fragments.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Hydrolysis conditions: Such as acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a furan derivative with additional oxygen-containing functional groups, while reduction might yield a more saturated derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-(methylsulfamoyl)-N-[(4-propan-2-ylphenyl)methyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. This might include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
N-cyclopropyl-5-(methylsulfamoyl)-N-[(4-propan-2-ylphenyl)methyl]furan-3-carboxamide can be compared with other similar compounds, such as:
Furan carboxamides: These compounds share the furan ring and carboxamide functional group.
Cyclopropyl derivatives: These compounds contain the cyclopropyl group.
Methylsulfamoyl derivatives: These compounds contain the methylsulfamoyl group.
Propan-2-ylphenyl derivatives: These compounds contain the propan-2-ylphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique properties and activities compared to other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
